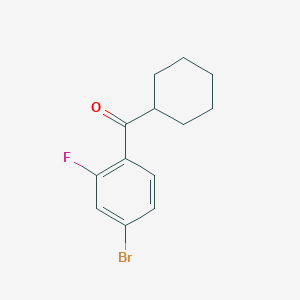

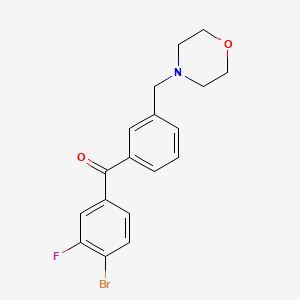

4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone (4-Br-3-F-3'-Morph-BP) is an organic compound commonly used as a fluorescent dye in scientific research. It is a highly fluorescent dye which is used in a variety of research applications, including cell biology, biochemistry, and pharmacology. 4-Br-3-F-3'-Morph-BP has a wide range of applications due to its unique properties, such as low toxicity, high photostability, and high fluorescence quantum yield. This compound is widely used in molecular biology, cell biology, and biochemistry research.

Scientific Research Applications

Antiproliferative Activity

- Synthesis and Anticancer Properties: A study by Al‐Ghorbani et al. (2017) synthesized various derivatives related to 4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone. These compounds showed significant antiproliferative activity against different neoplastic cells, including DLA, EAC, MCF-7, and A549 cells. The study highlights the potential of these compounds in cancer therapy.

Antimicrobial Activity

- Antimycobacterial Derivatives: Research by Sathe et al. (2011) developed derivatives of 4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone, demonstrating notable antimicrobial activity.

- Synthesis and Evaluation for Antimicrobial Activities: Balaji et al. (2017) Balaji et al. (2017) synthesized compounds structurally related to 4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone with significant antimicrobial properties.

Chemical Properties and Photophysics

- Halogenated Biphenyls Study: An investigation into halogenated biphenyls, including compounds similar to 4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone, by Bandiera et al. (1982) provides insights into their effects on microsomal enzyme activities.

- Fluorinated Derivatives in Alzheimer's Disease: Belluti et al. (2014) Belluti et al. (2014) explored fluorinated benzophenone derivatives, closely related to 4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone, for their potential use in Alzheimer's disease treatment.

- NMR Spectroscopy and Computational Modeling: Hein et al. (2015) Hein et al. (2015) used NMR spectroscopy to study fluorinated alcohol synthesis from compounds like 4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone.

Comparative Imaging Studies

- Synthesis for Imaging Studies: Li et al. (2003) Li et al. (2003) synthesized a benzophenone-based labeling compound, akin to 4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone, for comparative imaging studies using PET and SPECT.

Crystal Structure Analysis

- Crystallographic Studies: Chai and Liu (2011) Chai and Liu (2011) analyzed the crystal structure of a compound structurally related to 4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone, providing insights into its stereochemistry.

Synthesis and Photophysical Properties

- Fluorination of Fluorophores: A study by Woydziak et al. (2012) on fluorinated fluorophores, including benzophenone derivatives, highlights the enhancement of photostability and spectroscopic properties due to fluorination.

properties

IUPAC Name |

(4-bromo-3-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNO2/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBSHLNYGPEEMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643092 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone | |

CAS RN |

898791-80-5 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.